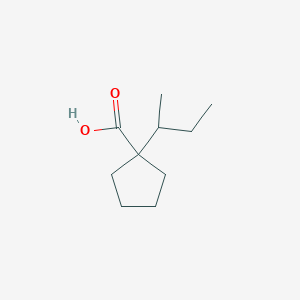

1-(Sec-butyl)cyclopentane-1-carboxylic acid

Description

Properties

Molecular Formula |

C10H18O2 |

|---|---|

Molecular Weight |

170.25 g/mol |

IUPAC Name |

1-butan-2-ylcyclopentane-1-carboxylic acid |

InChI |

InChI=1S/C10H18O2/c1-3-8(2)10(9(11)12)6-4-5-7-10/h8H,3-7H2,1-2H3,(H,11,12) |

InChI Key |

ZTFDHMHABAZNBW-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)C1(CCCC1)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

The Biological Versatility of Cyclopentane Carboxylic Acid Derivatives: From Concept to Clinical Application

An In-depth Technical Guide:

This guide provides a comprehensive analysis of the diverse biological activities exhibited by cyclopentane carboxylic acid derivatives. As a Senior Application Scientist, the focus extends beyond a mere recitation of facts to an integrated narrative that explains the causal relationships between chemical structure, mechanistic pathways, and the design of robust experimental validation systems.

The Cyclopentane Carboxylic Acid Scaffold: A Privileged Core in Drug Discovery

The cyclopentane ring is a highly valued scaffold in medicinal chemistry.[1] Its conformational flexibility allows for the precise spatial arrangement of substituents, making it an ideal core for designing molecules that can interact with complex biological targets. When functionalized with a carboxylic acid group, the scaffold gains a critical anchor for forming strong ionic and hydrogen-bond interactions with receptors and enzymes.[2] However, the inherent properties of the carboxylic acid moiety—such as metabolic instability and limited ability to cross biological membranes—can present significant challenges in drug development.[3]

This has led to innovative strategies, most notably the principle of bioisosterism, where the carboxylic acid is replaced by a surrogate that mimics its essential physicochemical properties while overcoming its limitations. Cyclopentane-1,2-dione and -1,3-dione moieties have emerged as highly effective bioisosteres, exhibiting similar pKa values to carboxylic acids and enabling the development of potent drug candidates.[2][4] This guide explores the successful application of this scaffold and its derivatives across multiple therapeutic areas.

Cardiovascular Applications: Thromboxane A2 Receptor Antagonism

Thromboxane A2 (TXA2) is a potent mediator of platelet aggregation and vasoconstriction, playing a key role in cardiovascular diseases. Its biological effects are mediated through the Thromboxane A2 prostanoid (TP) receptor. Antagonizing this receptor is a validated strategy for anti-thrombotic therapy.

Mechanism of Action: TP Receptor Signaling

The TP receptor is a G-protein coupled receptor (GPCR). Upon binding of TXA2, it activates Gq/11 and G12/13 proteins, initiating downstream signaling cascades that lead to an increase in intracellular calcium (Ca²⁺) levels and Rho/Rho-kinase activation. This culminates in platelet shape change, aggregation, and smooth muscle contraction.

Cyclopentane Diones as Carboxylic Acid Bioisosteres

Research has demonstrated that replacing the carboxylic acid group of known TP receptor antagonists with a cyclopentane-1,3-dione moiety results in compounds with retained or even improved potency.[3][4] These diones act as effective structural mimics, preserving the acidic proton necessary for receptor interaction while offering tunable lipophilicity.[5] Studies have identified mono- and disubstituted cyclopentane-1,3-dione derivatives with nanomolar IC50 and Kd values, comparable to their carboxylic acid-bearing parent compounds.[4] Similarly, cyclopentane-1,2-diones have been successfully evaluated as potent TP receptor antagonists.[2][6]

Experimental Protocol: Radioligand Binding Assay for TP Receptor Affinity

This protocol describes a self-validating system to determine the binding affinity (Ki) of a test compound for the TP receptor. The principle is competitive displacement of a radiolabeled antagonist.

Causality Behind Experimental Choices:

-

Cell Line: HEK293 cells are used due to their robust growth and high efficiency for transient or stable transfection of the human TP receptor, ensuring a high-density, homogenous receptor population.

-

Radioligand: A high-affinity, selective radiolabeled antagonist (e.g., [³H]-SQ 29,548) is chosen to ensure that displacement is specific to the TP receptor binding site.

-

Non-Specific Binding: A high concentration of a known, potent unlabeled antagonist is used to define non-specific binding. This is critical for isolating the specific binding signal and ensuring the accuracy of affinity calculations.

Step-by-Step Methodology:

-

Membrane Preparation: Culture HEK293 cells stably expressing the human TP receptor. Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4). Centrifuge the homogenate at low speed to remove nuclei, then centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes. Resuspend the membrane pellet in the binding buffer.

-

Assay Setup: In a 96-well plate, add the following to each well:

-

50 µL of cell membrane preparation.

-

50 µL of radiolabeled antagonist (e.g., [³H]-SQ 29,548) at a final concentration near its Kd value.

-

50 µL of binding buffer containing the test compound at various concentrations (typically a 10-point serial dilution).

-

For total binding wells, add 50 µL of buffer only.

-

For non-specific binding wells, add 50 µL of a high concentration of an unlabeled antagonist (e.g., 10 µM of the parent compound).

-

-

Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.

-

Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound.

-

Scintillation Counting: Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand. Place the filter discs into scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific counts from total counts. Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a one-site competition model using non-linear regression to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Data Summary: Potency of TP Receptor Antagonists

| Compound ID | Scaffold | IC50 (nM)[4] | Kd (nM)[4] |

| Parent Compound (12) | Carboxylic Acid | 5.8 | 7.5 |

| Derivative 41 | Cyclopentane-1,3-dione | 8.2 | 9.1 |

| Derivative 42 | Cyclopentane-1,3-dione | 4.5 | 5.3 |

| Derivative 9 | Cyclopentane-1,2-dione | ~10 (Comparable to parent)[2] | N/A |

Neurological Applications: Selective NaV1.7 Inhibition for Analgesia

The voltage-gated sodium channel NaV1.7 is a genetically validated target for pain therapeutics. It is preferentially expressed in peripheral sensory neurons and plays a critical role in the transmission of nociceptive signals.

The Role of NaV1.7 in Pain Signaling

In nociceptive (pain-sensing) neurons, NaV1.7 acts as a threshold channel. It amplifies small, sub-threshold depolarizations, bringing the neuron to the firing threshold where other NaV channels (like NaV1.8) mediate the action potential upstroke. Inhibition of NaV1.7 effectively dampens the pain signal at its origin.

Discovery of Cyclopentane Carboxylic Acid-Based NaV1.7 Inhibitors

A significant breakthrough in this area was the discovery of a series of cyclopentane carboxylic acid derivatives as potent and selective NaV1.7 inhibitors.[7][8] The discovery effort involved a rational design approach where a less potent proline "warhead" was replaced with the cyclopentane carboxylic acid moiety, which dramatically boosted potency against NaV1.7.[7] Further optimization to address metabolic instability led to compounds with robust analgesic effects in preclinical models of pain.[8]

Experimental Protocol: In Vitro Electrophysiology (Patch-Clamp) Assay

This protocol is the gold standard for characterizing ion channel modulators, providing direct evidence of channel blockade and information on voltage-dependence and kinetics.

Causality Behind Experimental Choices:

-

System: Whole-cell patch-clamp electrophysiology on a cell line (e.g., HEK293) stably expressing the human NaV1.7 channel provides a controlled environment to isolate the activity of the target channel.

-

Voltage Protocol: A specific voltage-step protocol is designed to elicit NaV1.7 currents and assess the compound's effect on channel function (e.g., tonic block, use-dependent block).

-

Selectivity: The assay is repeated on cells expressing other NaV subtypes (especially NaV1.5, the cardiac channel) to determine the selectivity profile, which is critical for predicting potential cardiovascular side effects.

Step-by-Step Methodology:

-

Cell Preparation: Plate HEK293 cells expressing the target NaV channel (e.g., NaV1.7 or NaV1.5) onto glass coverslips 24-48 hours before the experiment.

-

Recording Setup: Place a coverslip in a recording chamber on the stage of an inverted microscope. Perfuse the chamber with an external solution containing physiological ion concentrations.

-

Pipette Preparation: Fabricate glass micropipettes with a tip resistance of 2-5 MΩ when filled with an internal solution designed to mimic the intracellular environment.

-

Giga-seal Formation: Using a micromanipulator, carefully guide the micropipette to the surface of a single cell and apply gentle suction to form a high-resistance (>1 GΩ) "giga-seal" between the pipette tip and the cell membrane.

-

Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane patch under the pipette tip, establishing electrical and diffusive access to the cell's interior (whole-cell mode).

-

Data Acquisition: Clamp the cell membrane at a holding potential (e.g., -120 mV) where most channels are in a closed state. Apply a depolarizing voltage step (e.g., to 0 mV) to elicit an inward sodium current.

-

Compound Application: Perfuse the test compound at various concentrations onto the cell and repeat the voltage-step protocol to measure the degree of current inhibition.

-

Data Analysis: Measure the peak sodium current amplitude before and after compound application. Calculate the percentage of inhibition for each concentration and fit the concentration-response data to the Hill equation to determine the IC50 value.

Antiviral Activity: A Multi-Pronged Approach

Cyclopentane derivatives have demonstrated efficacy against a range of viruses through diverse mechanisms of action.

-

Influenza Virus Neuraminidase Inhibition: A series of cyclopentane derivatives were identified as potent and selective inhibitors of influenza A and B virus neuraminidase.[9] Similar to the clinically approved drugs oseltamivir and zanamivir, these compounds block the function of neuraminidase, an enzyme essential for the release of newly formed virus particles from infected cells, thus halting the spread of infection.[9]

-

Broad-Spectrum Activity via CTP Synthetase: The carbocyclic nucleoside cyclopentenylcytosine (Ce-Cyd) exhibits broad-spectrum antiviral activity against DNA and RNA viruses.[10] Its mechanism involves the inhibition of CTP synthetase, an enzyme crucial for the synthesis of pyrimidine ribonucleotides, thereby depleting the pool of precursors necessary for viral nucleic acid replication.[10]

-

Hepatitis C and Dengue Viruses: Highly functionalized cyclopentane derivatives have been synthesized and shown to possess potent activity against both hepatitis C virus (HCV) and dengue virus, highlighting the scaffold's potential in addressing major global health threats.[11]

Experimental Protocol: Neuraminidase Inhibition Assay

This biochemical assay quantifies a compound's ability to inhibit the enzymatic activity of viral neuraminidase.

Causality Behind Experimental Choices:

-

Substrate: A fluorogenic substrate, such as 2′-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA), is used. Cleavage of this substrate by neuraminidase releases a fluorescent product (4-methylumbelliferone), providing a highly sensitive and easily quantifiable readout.

-

Enzyme Source: Purified, recombinant neuraminidase from the target influenza strain is used to ensure the assay is specific to the viral enzyme and not cellular sialidases.

Step-by-Step Methodology:

-

Assay Setup: In a black 96-well microplate, add the test compound at various concentrations.

-

Enzyme Addition: Add a solution of purified influenza neuraminidase to each well and incubate briefly at 37 °C to allow for compound-enzyme interaction.

-

Reaction Initiation: Add the fluorogenic substrate MUNANA to all wells to start the enzymatic reaction.

-

Incubation: Incubate the plate at 37 °C for a set time (e.g., 30 minutes).

-

Reaction Termination: Stop the reaction by adding a high-pH stop solution (e.g., glycine-NaOH buffer). The alkaline environment also enhances the fluorescence of the 4-methylumbelliferone product.

-

Fluorescence Reading: Measure the fluorescence intensity in each well using a plate reader (e.g., excitation at 365 nm, emission at 450 nm).

-

Data Analysis: Subtract the background fluorescence (wells with no enzyme). Calculate the percentage of inhibition for each compound concentration relative to the vehicle control (no inhibitor). Determine the IC50 value by fitting the data to a concentration-response curve.

Anticancer Applications: Inducing Programmed Cell Death

The cyclopentane core is also featured in compounds designed to combat cancer, primarily by inducing apoptosis.

-

Platinum(II) Complexes: New platinum(II) complexes incorporating cyclopentanecarboxylic acid hydrazide have been developed.[12] These compounds exhibit significant antitumor activity comparable to the widely used drug cisplatin. Their mechanism involves inducing apoptosis in cancer cells, and they display lower in vivo toxicity than cisplatin, suggesting a potentially improved therapeutic window.[12]

-

Cyclopentenone Pro-apoptotic Activity: The cyclopentenone moiety itself, a feature of certain prostanoids, possesses anticancer activity.[13] The model compound cyclopent-2-en-1-one is cytotoxic and pro-apoptotic in melanoma and lung cancer cells, with its action mediated by the mitochondria and the activation of caspase-3.[13]

Experimental Protocol: Cell Viability and Apoptosis Assay

This dual assay workflow provides a comprehensive assessment of a compound's anticancer effect, distinguishing between cytostatic (growth-inhibiting) and cytotoxic (cell-killing) activity, and confirming an apoptotic mechanism.

Causality Behind Experimental Choices:

-

MTT Assay: This colorimetric assay is a robust, high-throughput method for assessing cell viability. It measures the metabolic activity of living cells, which is typically proportional to the number of viable cells.

-

Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based method provides definitive evidence of apoptosis. Annexin V binds to phosphatidylserine, which flips to the outer leaflet of the cell membrane during early apoptosis. PI is a nuclear stain that can only enter cells with compromised membranes (late apoptotic or necrotic cells). This dual staining allows for the differentiation of healthy, early apoptotic, late apoptotic, and necrotic cell populations.

Step-by-Step Methodology:

Part A: MTT Cell Viability Assay

-

Cell Seeding: Seed cancer cells (e.g., A2780 ovarian tumor cells) in a 96-well plate and allow them to adhere overnight.[12]

-

Compound Treatment: Treat the cells with serial dilutions of the test compound for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT into a purple formazan precipitate.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the solution at ~570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.

Part B: Annexin V/PI Apoptosis Assay

-

Cell Treatment: Seed and treat cells in a 6-well plate as described above.

-

Cell Harvesting: After treatment, collect both adherent and floating cells. Wash the cells with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide to the cell suspension.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry: Analyze the stained cells immediately using a flow cytometer.

-

Data Analysis: Quantify the percentage of cells in each quadrant (Live, Early Apoptotic, Late Apoptotic, Necrotic) to determine the extent and nature of cell death induced by the compound.

Conclusion and Future Directions

The cyclopentane carboxylic acid scaffold and its derivatives represent a remarkably versatile class of molecules with demonstrated biological activity across a wide spectrum of therapeutic areas, including cardiovascular disease, pain, viral infections, and oncology. The ability to modify the core structure and employ bioisosteric replacements for the carboxylic acid group provides a powerful strategy for optimizing potency, selectivity, and pharmacokinetic properties. Future research will likely focus on exploring this scaffold against new biological targets, leveraging computational chemistry for more rational design, and developing novel synthetic methodologies to expand the accessible chemical space. The continued investigation of these compounds holds significant promise for the discovery of next-generation therapeutics.

References

-

ResearchGate. (2026, February 7). Cyclopentane-1,3-dione: A Novel Isostere for the Carboxylic Acid Functional Group. Application to the Design of Potent Thromboxane (A2) Receptor Antagonists. Available from: [Link]

-

PubMed. (2011, October 13). Cyclopentane-1,3-dione: a novel isostere for the carboxylic acid functional group. Application to the design of potent thromboxane (A2) receptor antagonists. Available from: [Link]

-

PubMed. (2025, February 1). Discovery of novel cyclopentane carboxylic acids as potent and selective inhibitors of NaV1.7. Available from: [Link]

-

PubMed. (n.d.). Synthesis, cytotoxicity and antitumor activity of platinum(II) complexes of cyclopentanecarboxylic acid hydrazide. Available from: [Link]

-

ACS Publications. (2011, August 24). Cyclopentane-1,3-dione: A Novel Isostere for the Carboxylic Acid Functional Group. Application to the Design of Potent Thromboxane (A2) Receptor Antagonists. Available from: [Link]

-

PMC. (n.d.). Cyclopentane Neuraminidase Inhibitors with Potent In Vitro Anti-Influenza Virus Activities. Available from: [Link]

-

PMC. (n.d.). Synthesis and evaluation of cyclopentane-based muraymycin analogs targeting MraY. Available from: [Link]

-

PMC. (n.d.). Evaluation of the cyclopentane-1,2-dione as a potential bio-isostere of the carboxylic acid functional group. Available from: [Link]

-

Longdom Publishing. (n.d.). Biological Assays: Innovations and Applications. Available from: [Link]

-

PubMed. (1962, June 16). Mechanism of antitumour action of 1-amino-cyclopentane carboxylic acid. Available from: [Link]

- Google Patents. (n.d.). WO1987003278A2 - Synthetic routes to cyclopentanecarboxylic acid derivatives.

-

SRI International. (n.d.). Biological assay development and validation. Available from: [Link]

-

ResearchGate. (2025, August 5). Evaluation of the cyclopentane-1,2-dione as a potential bio-isostere of the carboxylic acid functional group | Request PDF. Available from: [Link]

-

PubMed. (2014, August 11). Highly functionalized and potent antiviral cyclopentane derivatives formed by a tandem process consisting of organometallic, transition-metal-catalyzed, and radical reaction steps. Available from: [Link]

-

American Pharmaceutical Review. (2026, January 31). Developing and Validating Assays for Small-Molecule Biomarkers. Available from: [Link]

-

PMC. (n.d.). bioassayR: Cross-Target Analysis of Small Molecule Bioactivity. Available from: [Link]

-

Oregon State University. (n.d.). Study of the Synthesis of Trans-Cyclopentane-1,2-Dicarboxylic Acid. Available from: [Link]

-

Beilstein Journals. (2025, November 6). Transformation of the cyclohexane ring to the cyclopentane fragment of biologically active compounds. Available from: [Link]

-

PubMed. (2008, January 15). Pro-apoptotic activity of cyclopentenone in cancer cells. Available from: [Link]

-

PubMed. (n.d.). Antiviral activity of cyclopentenone prostanoids. Available from: [Link]

- Google Patents. (n.d.). IL80577A0 - Process for the preparation of cyclopentanecarboxylic acid derivatives.

-

PubMed. (2001, May 16). Metabolic, idiosyncratic toxicity of drugs: overview of the hepatic toxicity induced by the anxiolytic, panadiplon. Available from: [Link]

-

PMC. (n.d.). Broad-spectrum antiviral and cytocidal activity of cyclopentenylcytosine, a carbocyclic nucleoside targeted at CTP synthetase. Available from: [Link]

- Google Patents. (n.d.). WO2015150350A1 - 2,5-disubstituted cyclopentane carboxylic acids for the treatment of respiratoy tract diseases.

-

MDPI. (2022, July 5). Microbial Natural Products with Antiviral Activities, Including Anti-SARS-CoV-2: A Review. Available from: [Link]

-

Wikipedia. (n.d.). Cyclopentanecarboxylic acid. Available from: [Link]

-

MDPI. (2018, November 9). Anticancer Activity of Natural Compounds from Plant and Marine Environment. Available from: [Link]

-

Patsnap Synapse. (2024, July 17). What is the mechanism of Cyclopentolate?. Available from: [Link]

-

ResearchGate. (n.d.). Kinetics and reaction pathways of total acid number reduction of cyclopentane carboxylic acid using subcritical methanol. Available from: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Evaluation of the cyclopentane-1,2-dione as a potential bio-isostere of the carboxylic acid functional group - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Cyclopentane-1,3-dione: a novel isostere for the carboxylic acid functional group. Application to the design of potent thromboxane (A2) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Discovery of novel cyclopentane carboxylic acids as potent and selective inhibitors of NaV1.7 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Cyclopentane Neuraminidase Inhibitors with Potent In Vitro Anti-Influenza Virus Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Broad-spectrum antiviral and cytocidal activity of cyclopentenylcytosine, a carbocyclic nucleoside targeted at CTP synthetase - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Highly functionalized and potent antiviral cyclopentane derivatives formed by a tandem process consisting of organometallic, transition-metal-catalyzed, and radical reaction steps - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis, cytotoxicity and antitumor activity of platinum(II) complexes of cyclopentanecarboxylic acid hydrazide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Pro-apoptotic activity of cyclopentenone in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Cyclopentane Carboxylic Acid Scaffold: A Privileged Motif in Modern Drug Discovery

An In-depth Technical Guide on Structure-Activity Relationships for Researchers, Scientists, and Drug Development Professionals

Abstract

The cyclopentane ring, a fundamental carbocycle in organic chemistry, has emerged as a surprisingly versatile and privileged scaffold in the design of novel therapeutics. When functionalized with a carboxylic acid moiety, this five-membered ring system gains a critical anchor for interacting with a diverse array of biological targets. This technical guide provides a comprehensive analysis of the structure-activity relationships (SAR) of substituted cyclopentane carboxylic acids, moving beyond a mere cataloging of compounds to elucidate the underlying principles that govern their biological activity. We will explore how the conformational flexibility of the cyclopentane ring, coupled with the precise positioning of substituents, dictates potency, selectivity, and pharmacokinetic properties. Through an examination of key therapeutic areas, including endothelin receptor antagonism, sodium channel modulation, and prostaglandin modulation, this guide will equip researchers with the foundational knowledge and field-proven insights necessary to leverage the full potential of this remarkable scaffold in their drug discovery endeavors.

Introduction: The Enduring Appeal of the Cyclopentane Carboxylic Acid Core

The cyclopentane carboxylic acid motif is a recurring feature in a multitude of biologically active molecules, from naturally occurring prostaglandins to synthetically derived antiviral agents. Its prevalence stems from a unique combination of structural and physicochemical properties. The non-planar, puckered nature of the cyclopentane ring allows for a variety of low-energy conformations, such as the envelope and twist forms, which can be exploited to present substituents in precise three-dimensional orientations for optimal target engagement. The carboxylic acid group, a common pharmacophore, provides a strong point of interaction, often through ionic bonds or hydrogen bonding, with key residues in the binding sites of enzymes and receptors.

This guide will dissect the SAR of substituted cyclopentane carboxylic acids by examining how modifications to this core structure influence biological activity. We will explore three major classes of therapeutic agents where this scaffold has proven particularly fruitful:

-

Endothelin Receptor Antagonists: Crucial in the management of pulmonary hypertension and other cardiovascular diseases.

-

Voltage-Gated Sodium Channel (NaV1.7) Inhibitors: A key target for the development of novel analgesics.

-

Prostaglandin Analogs and Antagonists: Important in inflammation, pain, and other physiological processes.

-

Antiviral Carbocyclic Nucleoside Analogs: A vital class of drugs in the fight against viral infections.

By understanding the causal relationships between structural modifications and their biological consequences, researchers can more rationally design and optimize novel cyclopentane carboxylic acid-based drug candidates.

Endothelin Receptor Antagonists: Modulating Vasoconstriction

Endothelins are potent vasoconstrictor peptides that exert their effects through two G protein-coupled receptors, ETA and ETB.[1] Antagonists of these receptors are valuable therapeutics for conditions such as pulmonary arterial hypertension. A prominent class of these antagonists is built upon a 5,7-diarylcyclopenteno[1,2-b]pyridine-6-carboxylic acid core.

Core Structure and Key Interactions

The fundamental structure required for activity consists of a central cyclopentane ring fused to a pyridine ring, which is flanked by two aryl groups. The carboxylic acid at the 6-position is essential for binding, likely forming a salt bridge with a basic residue in the receptor.

Structure-Activity Relationship at the 2-Position

Systematic modification of the 2-position of the cyclopentene ring has revealed its critical role in determining both potency and selectivity for the ETA and ETB receptors.[2]

-

Alkyl Substituents: Introduction of small alkyl groups, such as butyl or isobutyl, at the 2-position generally leads to potent mixed ETA/ETB antagonists.[2]

-

Amino Substituents: In contrast, incorporating a primary amino group at this position dramatically shifts the selectivity towards the ETA receptor. For instance, propylamino and isopropylamino analogs exhibit high ETA selectivity (over 400-fold).[2] This suggests that the amino group engages in a specific interaction within the ETA receptor binding pocket that is not available in the ETB receptor.

Quantitative Data for Endothelin Receptor Antagonists

| Compound | 2-Substituent | ETA IC50 (nM) | ETB IC50 (nM) | Selectivity (ETB/ETA) |

| 1 | H | 2.4 | 410 | 170 |

| 2d | n-Butyl | 0.21 | 11 | 52 |

| 2f | Isobutyl | 0.32 | 8.3 | 26 |

| 2p | n-Propylamino | 0.12 | 62 | 520 |

| 2q | Isopropylamino | 0.10 | 42 | 420 |

| Data extracted from Takahashi et al., 2002.[2] |

Experimental Protocol: Endothelin Receptor Binding Assay

A common method to determine the binding affinity of compounds to endothelin receptors is a competitive radioligand binding assay.[3]

-

Preparation of Cell Membranes: Membranes are prepared from cells stably expressing either the human ETA or ETB receptor.

-

Incubation: The cell membranes are incubated with a radiolabeled endothelin ligand (e.g., [125I]ET-1) and varying concentrations of the test compound.

-

Separation: The bound and free radioligand are separated by rapid filtration through a glass fiber filter.

-

Detection: The radioactivity retained on the filter, corresponding to the bound ligand, is quantified using a gamma counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.

Voltage-Gated Sodium Channel (NaV1.7) Inhibitors: A New Frontier in Analgesia

The voltage-gated sodium channel NaV1.7 is a genetically validated target for the treatment of pain.[4] Substituted cyclopentane carboxylic acids have recently emerged as a promising class of potent and selective NaV1.7 inhibitors.

From Proline Scaffolds to Cyclopentane Carboxylic Acids

The discovery of this class of compounds originated from the optimization of proline-based NaV1.7 inhibitors. Replacement of the proline "warhead" with a cyclopentane carboxylic acid moiety led to a significant boost in potency.[4][5]

Key Structural Features and SAR

The general structure consists of a central piperidine ring substituted with a 2,6-dichlorobenzyl group and a side chain containing the cyclopentane carboxylic acid.

-

Cyclopentane Carboxylic Acid: This group is crucial for activity, likely interacting with key residues in the channel pore.

-

2,6-Dichlorobenzyl Piperidine: This motif replaced a metabolically labile adamantane group from earlier leads, significantly improving the pharmacokinetic profile.[4]

-

Stereochemistry: The stereochemistry of the substituents on the cyclopentane ring is expected to be critical for optimal interaction with the asymmetric environment of the ion channel, although specific details on the SAR of different stereoisomers are still emerging.

Experimental Protocol: Automated Patch-Clamp Electrophysiology

The functional activity of NaV1.7 inhibitors is assessed using automated patch-clamp electrophysiology on cells expressing the channel.[6][7]

-

Cell Preparation: CHO or HEK cells stably expressing human NaV1.7 are cultured and prepared for automated patch-clamp experiments.

-

Automated Patch-Clamping: A high-throughput automated patch-clamp system, such as the Qube or SyncroPatch, is used to obtain whole-cell recordings from multiple cells simultaneously.

-

Voltage Protocol: A specific voltage protocol is applied to the cells to elicit NaV1.7 currents. This typically involves a holding potential, followed by a depolarizing step to activate the channels.

-

Compound Application: The test compound is applied to the cells at various concentrations, and the effect on the NaV1.7 current is measured.

-

Data Analysis: The concentration-response curve is generated, and the IC50 value is calculated to determine the potency of the compound.

Prostaglandin Analogs and Antagonists: The Role of Carboxylic Acid Bioisosteres

Prostaglandins are lipid compounds that are involved in a wide range of physiological processes, including inflammation and pain. Cyclopentane is the core structure of prostaglandins. While many prostaglandin analogs retain the carboxylic acid, interesting SAR has been developed by replacing this group with bioisosteres, such as cyclopentane-1,2-diones and -1,3-diones. These diones have pKa values similar to carboxylic acids and can act as effective surrogates.[2][8]

Cyclopentane-1,3-diones as Thromboxane A2 Receptor Antagonists

Derivatives of a known thromboxane A2 prostanoid (TP) receptor antagonist were synthesized where the carboxylic acid was replaced with a cyclopentane-1,3-dione moiety. Several of these analogs exhibited nanomolar IC50 and Kd values, comparable to the parent carboxylic acid.[3]

Cyclopentane-1,2-diones as TP Receptor Antagonists

Similarly, cyclopentane-1,2-diones have been investigated as carboxylic acid bioisosteres in the context of TP receptor antagonists. A cyclopentane-1,2-dione derivative was found to be a potent TP receptor antagonist with an IC50 value comparable to the parent carboxylic acid.[9]

Key SAR Observations

-

Acidity and Lipophilicity: The cyclopentane-dione moieties provide a combination of relatively strong acidity and tunable lipophilicity, making them valuable additions to the medicinal chemist's toolbox of carboxylic acid isosteres.[3]

-

Orientation: The orientation of the dione fragment within the receptor appears to be important for biological activity, as demonstrated by differences in potency between isomers.[9]

Antiviral Carbocyclic Nucleoside Analogs

Carbocyclic nucleoside analogs, where the furanose ring of a natural nucleoside is replaced by a cyclopentane or cyclopentene ring, are an important class of antiviral agents. The cyclopentane scaffold mimics the sugar moiety, while allowing for modifications that can enhance stability and activity.

Cyclopentenyl Carbocyclic Nucleosides

A series of chiral cyclopentenyl carbocyclic nucleosides have been synthesized and evaluated for their antiviral activity. A 1,2,3-triazole analogue exhibited potent activity against vaccinia virus and moderate activity against cowpox virus and SARS coronavirus.[10] A 1,2,4-triazole analogue also showed moderate activity against SARS-CoV.[10]

SAR of Antiviral Activity

-

Heterocyclic Base: The nature of the heterocyclic base attached to the cyclopentene ring is a key determinant of antiviral activity and spectrum.

-

Stereochemistry: The stereochemistry of the hydroxyl and hydroxymethyl groups on the cyclopentene ring is critical for proper interaction with viral enzymes, such as polymerases.

Experimental Protocol: Antiviral Activity Assay (CPE Reduction)

A common method to assess the antiviral activity of compounds is the cytopathic effect (CPE) reduction assay.[11]

-

Cell Seeding: Host cells (e.g., Vero cells for SARS-CoV) are seeded in a 96-well plate and allowed to form a monolayer.

-

Compound Treatment: The cells are treated with various concentrations of the test compound.

-

Viral Infection: The cells are then infected with the virus of interest.

-

Incubation: The plates are incubated for a period sufficient for the virus to cause a cytopathic effect in the untreated control wells.

-

CPE Assessment: The extent of CPE is observed microscopically or quantified using a cell viability assay (e.g., MTT or neutral red uptake).

-

Data Analysis: The concentration of the compound that inhibits CPE by 50% (EC50) is calculated.

Conclusion and Future Perspectives

The substituted cyclopentane carboxylic acid scaffold has proven to be a remarkably fruitful starting point for the development of a diverse range of therapeutic agents. Its conformational flexibility and the ability of the carboxylic acid group (or its bioisosteres) to anchor to biological targets provide a powerful platform for drug design. The case studies presented in this guide on endothelin receptor antagonists, NaV1.7 inhibitors, prostaglandin modulators, and antiviral agents highlight the broad applicability of this motif.

Future research in this area will likely focus on several key aspects:

-

Stereocontrolled Synthesis: The development of novel and efficient methods for the stereocontrolled synthesis of highly substituted cyclopentanes will be crucial for exploring the full potential of this scaffold.[5]

-

Exploring New Target Space: The favorable physicochemical properties of cyclopentane carboxylic acids suggest that they could be effective ligands for a wider range of biological targets than are currently known.

-

Fine-tuning Pharmacokinetics: Continued optimization of substituents on the cyclopentane ring will be necessary to achieve desirable absorption, distribution, metabolism, and excretion (ADME) properties for clinical candidates.

By building upon the foundational SAR principles outlined in this guide, researchers are well-positioned to continue to unlock the therapeutic potential of this versatile and privileged scaffold.

References

-

Ballatore, C., et al. (2014). Evaluation of the cyclopentane-1,2-dione as a potential bio-isostere of the carboxylic acid functional group. Bioorganic & Medicinal Chemistry Letters, 24(15), 3469-3472. [Link]

-

Takahashi, H., et al. (2002). Structure-Activity relationships of 2-substituted 5,7-Diarylcyclopenteno[1,2-b]pyridine-6-carboxylic acids as a novel class of endothelin receptor antagonists. Bioorganic & Medicinal Chemistry, 10(11), 3445-3453. [Link]

-

Li, H., et al. (2020). Screening Assay Protocols Targeting the Nav1.7 Channel Using Qube High-Throughput Automated Patch-Clamp System. Current Protocols in Pharmacology, 89(1), e74. [Link]

-

Ballatore, C., et al. (2011). Cyclopentane-1,3-dione: A Novel Isostere for the Carboxylic Acid Functional Group. Application to the Design of Potent Thromboxane (A2) Receptor Antagonists. Journal of Medicinal Chemistry, 54(19), 6947-6959. [Link]

-

Cho, J. H., et al. (2006). Synthesis of cyclopentenyl carbocyclic nucleosides as potential antiviral agents against orthopoxviruses and SARS. Journal of Medicinal Chemistry, 49(3), 1140-1148. [Link]

-

Takahashi, H., et al. (2004). Structure-activity relationships of a novel class of endothelin receptor selective antagonists; 6-carboxy-2-isopropylamino-5,7-diarylcyclopenteno[1,2-b]pyridines. Bioorganic & Medicinal Chemistry Letters, 14(6), 1503-1507. [Link]

-

Sun, S., et al. (2025). Discovery of novel cyclopentane carboxylic acids as potent and selective inhibitors of NaV1.7. Bioorganic & Medicinal Chemistry Letters, 116, 130033. [Link]

-

Ohtake, N., et al. (2002). A convenient synthetic method of a 5,7-diarylcyclopenteno-[1,2-b]pyridine-6-carboxylate: a key intermediate for potent endothelin receptor antagonists. Bioorganic & Medicinal Chemistry, 10(11), 3437-3444. [Link]

-

Sharma, B. K., et al. (2010). QSAR rationales for the 1,2-diarylcyclopentenes as prostaglandin EP1 receptor antagonists: Potentially useful in the treatment of inflammatory pain. European Journal of Chemistry, 1(4), 325-334. [Link]

-

Williams, D. L., et al. (1993). Endothelin-1 receptor binding assay for high throughput chemical screening. Journal of Pharmacological and Toxicological Methods, 29(2), 93-99. [Link]

-

Davenport, A. P., & Kuc, R. E. (2000). Radioligand binding assays and quantitative autoradiography of endothelin receptors. Methods in Molecular Biology, 154, 143-160. [Link]

-

Innoprot. (n.d.). ETB Endothelin Receptor Assay. Retrieved February 20, 2026, from [Link]

-

Nanion Technologies. (n.d.). Patch clamp recordings of hNaV1.7 on Nanion's Port-a-Patch®. Retrieved February 20, 2026, from [Link]

-

Paquette, W. D., et al. (2014). Recent Developments in the Stereocontrolled Synthesis of Highly Substituted Cyclopentane Core Structures: From Drug Discovery Research to Natural Product Synthesis. Current Organic Chemistry, 18(6), 736-763. [Link]

-

Liu, C., et al. (2017). High-throughput Electrophysiological Assays for Voltage Gated Ion Channels Using SyncroPatch 768PE. Journal of Visualized Experiments, (125), 55843. [Link]

-

Tai, C. J., et al. (2015). Early Viral Entry Assays for the Identification and Evaluation of Antiviral Compounds. Journal of Visualized Experiments, (101), e53124. [Link]

-

Hernandez, G., et al. (2023). Synthesis of 4′-Substituted Carbocyclic Uracil Derivatives and Their Monophosphate Prodrugs as Potential Antiviral Agents. Molecules, 28(4), 1803. [Link]

-

Chen, T. C., et al. (2011). Synthesis and antiviral activity of a series of 1′-substituted 4-aza-7,9-dideazaadenosine C-nucleosides. Bioorganic & Medicinal Chemistry Letters, 21(10), 2943-2946. [Link]

-

Ruiz, F. X., et al. (2025). Unraveling the Potential Antiviral Activity of Isoxazoline-Carbocyclic Monophosphate Nucleotides Against Echovirus 11. International Journal of Molecular Sciences, 26(23), 6342. [Link]

-

Rossi, D., et al. (2001). Cyclopentenone Prostaglandins: New Insights on Biological Activities and Cellular Targets. Medicinal Research Reviews, 21(3), 185-210. [Link]

-

Boss, C., et al. (2002). Endothelin receptor antagonists: structures, synthesis, selectivity and therapeutic applications. Current Medicinal Chemistry, 9(4), 381-403. [Link]

-

The Endothelin System. (2022). In Encyclopedia. MDPI. [Link]

-

BindingDB. (n.d.). BDBM50112745. Retrieved February 20, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Cyclopentane synthesis. Retrieved February 20, 2026, from [Link]

-

Walsh, M. P., et al. (2022). Identifying a Hidden Conglomerate Chiral Pool in the CSD. JACS Au, 2(10), 2236-2244. [Link]

-

Desiraju, G. R., et al. (2000). Three-Dimensional Quantitative Structural Activity Relationship (3D-QSAR) Studies of Some 1,5-Diarylpyrazoles: Analogue Based Design of Selective Cyclooxygenase-2 Inhibitors. Molecules, 5(7), 847-865. [Link]

-

Boss, C., et al. (2002). Endothelin receptor antagonists: structures, synthesis, selectivity and therapeutic applications. Current Medicinal Chemistry, 9(4), 381-403. [Link]

Sources

- 1. Endothelin receptor antagonists: structures, synthesis, selectivity and therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structure-Activity relationships of 2-substituted 5,7-Diarylcyclopenteno[1,2-b]pyridine-6-carboxylic acids as a novel class of endothelin receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Endothelin-1 receptor binding assay for high throughput chemical screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structure-activity relationships of a novel class of endothelin receptor selective antagonists; 6-carboxy-2-isopropylamino-5,7-diarylcyclopenteno[1,2-b]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Screening Assay Protocols Targeting the Nav1.7 Channel Using Qube High-Throughput Automated Patch-Clamp System - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. High-throughput electrophysiological assays for voltage gated ion channels using SyncroPatch 768PE - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. QSAR rationales for the 1,2-diarylcyclopentenes as prostaglandin EP1 receptor antagonists: Potentially useful in the treatment of inflammatory pain | European Journal of Chemistry [eurjchem.com]

- 9. A convenient synthetic method of a 5,7-diarylcyclopenteno-[1,2-b]pyridine-6-carboxylate: a key intermediate for potent endothelin receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Radioligand Binding Methods for Membrane Preparations and Intact Cells | Springer Nature Experiments [experiments.springernature.com]

- 11. mdpi.com [mdpi.com]

Technical Monograph: Therapeutic Targets of 1-(sec-butyl)cyclopentane-1-carboxylic acid

The following technical guide provides an in-depth analysis of 1-(sec-butyl)cyclopentane-1-carboxylic acid , a specific structural analog within the class of conformationally constrained valproic acid (VPA) derivatives.

Executive Summary

1-(sec-butyl)cyclopentane-1-carboxylic acid (CAS: 56471-02-4) is a quaternary branched-chain fatty acid derivative. Structurally, it represents a bioisostere of the antiepileptic drug Valproic Acid (VPA) , where one of the propyl chains is cyclized with the

This compound belongs to a class of 1-substituted cycloalkanecarboxylic acids designed to overcome the metabolic liabilities of VPA (hepatotoxicity via

Chemical Identity & Physiochemical Profile

The molecule features a quaternary carbon at the 1-position, rendering it resistant to standard metabolic degradation pathways (e.g., glucuronidation or

| Property | Specification |

| IUPAC Name | 1-(1-methylpropyl)cyclopentane-1-carboxylic acid |

| CAS Number | 56471-02-4 |

| Molecular Formula | |

| Molecular Weight | 184.28 g/mol |

| Lipophilicity (cLogP) | ~3.2 (Estimated) |

| Core Scaffold | Cyclopentanecarboxylic acid |

| Key Substituent | sec-Butyl (1-methylpropyl) at C1 |

Structural Significance (SAR)

-

Conformational Constraint: The cyclopentane ring restricts the flexibility of the alkyl "tail," potentially increasing binding affinity to specific hydrophobic pockets in target enzymes (e.g., GABA-T).

-

Quaternary Carbon Blockade: The lack of an

-hydrogen prevents the formation of the hepatotoxic metabolite 4-ene-VPA (a key mechanism of VPA-induced liver injury), suggesting a superior safety profile. -

Chirality: The sec-butyl group introduces a chiral center, creating potential stereoselective interactions with protein targets.

Primary Therapeutic Targets & Mechanism of Action

Based on the Structure-Activity Relationship (SAR) of VPA analogs (Bialer et al.), the therapeutic activity of 1-(sec-butyl)cyclopentane-1-carboxylic acid is mapped to three primary biological systems.

A. GABAergic System Modulation (Anticonvulsant)

The primary putative target is the elevation of

-

Target Enzyme: GABA Transaminase (GABA-T) .

-

Mechanism: Competitive inhibition. The lipophilic cyclopentane core mimics the GABA substrate but blocks the active site, preventing the degradation of GABA into succinic semialdehyde.

-

Secondary Effect: Modulation of Succinic Semialdehyde Dehydrogenase (SSADH) , further preventing GABA carbon flow into the Krebs cycle.

B. Epigenetic Regulation (HDAC Inhibition)

VPA is a known inhibitor of Class I and IIa Histone Deacetylases.

-

Target: HDAC1, HDAC2, and HDAC3 .

-

Mechanism: The carboxylate group coordinates with the Zinc (

) ion in the catalytic pocket of the HDAC enzyme. The sec-butyl and cyclopentane groups occupy the hydrophobic tunnel. -

Therapeutic Application: Neuroprotection, mood stabilization (Bipolar Disorder), and potentially cancer therapy (differentiation induction).

-

Note: The steric bulk of the sec-butyl group may modulate potency compared to the linear propyl chain of VPA.

C. Ion Channel Stabilization

-

Target: Voltage-Gated Sodium Channels (

) . -

Mechanism: Frequency-dependent blockade of

channels, stabilizing neuronal membranes and preventing high-frequency repetitive firing (anti-seizure efficacy).

Mechanistic Pathway Visualization

The following diagram illustrates the interference of the compound within the GABA shunt and Epigenetic pathways.

Figure 1: Dual-mechanism of action targeting GABA catabolism and Histone Deacetylation.

Experimental Protocols for Validation

To validate the therapeutic targets of this specific analog, the following experimental workflows are recommended.

Protocol A: In Vitro GABA Transaminase (GABA-T) Inhibition Assay

Objective: Determine the

-

Enzyme Preparation: Isolate GABA-T from porcine brain homogenate or use recombinant human GABA-T (4-aminobutyrate aminotransferase).

-

Reaction Mix:

-

Buffer: 0.1 M Pyrophosphate buffer (pH 8.5).

-

Substrates: 5 mM GABA, 5 mM

-ketoglutarate. -

Cofactor: 1 mM NAD+.

-

Test Compound: 1-(sec-butyl)cyclopentane-1-carboxylic acid (0.1 mM – 10 mM).

-

-

Detection: Monitor the formation of NADH spectrophotometrically at 340 nm .

-

Control: Run parallel assays with Valproic Acid (positive control) and vehicle (DMSO).

-

Analysis: Plot velocity vs. inhibitor concentration to calculate

.

Protocol B: Histone Deacetylase (HDAC) Fluorometric Assay

Objective: Assess epigenetic modulation potential.

-

Substrate: Use a fluorogenic acetylated peptide substrate (e.g., Boc-Lys(Ac)-AMC).

-

Incubation: Incubate HeLa nuclear extract (rich in HDACs) with the test compound (1–500

M) for 30 minutes at 37°C. -

Activation: Add the substrate and incubate for 30 minutes.

-

Development: Add the developer solution (trypsin) to release the fluorophore from deacetylated substrates.

-

Readout: Measure fluorescence (Ex/Em = 350/460 nm).

-

Validation: Compare inhibition profile against Trichostatin A (potent control) and Valproic Acid (analog control).

Synthesis Strategy (Reference)

For researchers requiring the compound for assay, the synthesis follows the general alkylation of cyclopentanecarboxylates.

-

Starting Material: Methyl cyclopentanecarboxylate.

-

Deprotonation: Treat with Lithium Diisopropylamide (LDA) in THF at -78°C to generate the enolate.

-

Alkylation: Add sec-butyl bromide (2-bromobutane) dropwise.

-

Note: The steric hindrance of the secondary halide may require the addition of DMPU or HMPA to facilitate

substitution.

-

-

Hydrolysis: Saponify the ester using LiOH in MeOH/Water to yield the free acid.

-

Purification: Recrystallization from hexane/ethyl acetate.

References

-

Bialer, M., et al. (2004).[1][2] "Tetramethylcyclopropyl Analogue of a Leading Antiepileptic Drug, Valproic Acid."[1][2][3] Journal of Medicinal Chemistry.

-

Winkler, I., et al. (2005).[4] "Efficacy of antiepileptic tetramethylcyclopropyl analogues of valproic acid amides in a rat model of neuropathic pain." Neuropharmacology.

-

Shekh-Ahmad, T., et al. (2012).[3] "Synthesis and anticonvulsant evaluation of dimethylethanolamine analogues of valproic acid." Epilepsy Research.

-

NIH National Library of Medicine. (n.d.). "Cyclopentanecarboxylic acid, 1-(1-methylpropyl)- (CAS 56471-02-4)." PubChem.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Tetramethylcyclopropyl analogue of a leading antiepileptic drug, valproic acid. Synthesis and evaluation of anticonvulsant activity of its amide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and anticonvulsant evaluation of dimethylethanolamine analogues of valproic acid and its tetramethylcyclopropyl analogue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Efficacy of antiepileptic tetramethylcyclopropyl analogues of valproic acid amides in a rat model of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

1-(sec-Butyl)cyclopentane-1-carboxylic Acid: Sourcing & Technical Guide

[1][2][3]

Part 1: Strategic Abstract

1-(sec-Butyl)cyclopentane-1-carboxylic acid (CAS: 56471-02-4 ) is a specialized alicyclic building block used primarily in medicinal chemistry to modulate lipophilicity and metabolic stability.[1][2][3] Structurally, it features a quaternary carbon at the 1-position of the cyclopentane ring, substituted with a sterically demanding sec-butyl group.[1][2][3]

Key Application Value:

-

Conformational Restriction: The quaternary center locks the spatial orientation of the carboxylic acid, critical for receptor binding affinity.[1][2][3]

-

Metabolic Blockade: The bulky sec-butyl group adjacent to the carbonyl protects against enzymatic hydrolysis (in ester prodrug forms) and hinders metabolic oxidation at the alpha-position.[1][2][3]

-

Chirality: The sec-butyl side chain introduces a chiral center (

), creating diastereomeric possibilities if coupled with other chiral scaffolds, or enantiomeric considerations if used alone.[1][2]ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

Part 2: Chemical Identity & Specifications[2][3][4][5][6]

| Property | Specification |

| Chemical Name | 1-(sec-Butyl)cyclopentane-1-carboxylic acid |

| CAS Number | 56471-02-4 (Note: Verify with vendor; rare variants exist) |

| Molecular Formula | C₁₀H₁₈O₂ |

| Molecular Weight | 170.25 g/mol |

| Stereochemistry | Contains 1 chiral center (on the sec-butyl group).[1][2][3] Commercial material is typically racemic unless specified.[1][2][3] |

| Physical State | Viscous colorless oil or low-melting solid (depending on purity).[1][2][3] |

| Solubility | Soluble in DCM, MeOH, DMSO; Low solubility in water.[1][2][3] |

Part 3: Supply Chain Intelligence[2]

This molecule is classified as a Tier 3 (Specialty/Boutique) building block.[1][2][3] It is not a commodity chemical like cyclopentanecarboxylic acid.[1][2][3]

Primary Suppliers (Catalog)

These vendors list the specific CAS or structure. Stock levels fluctuate rapidly.[1][2]

-

BLDpharm: Identified as a primary catalog holder for this specific CAS (56471-02-4).[1][2][3] Often holds stock in Shanghai or Cincinnati hubs.[1][2][3]

-

Enamine: Likely holds the building block in their "REAL Database" (Make-on-Demand).[1][2] Expect a 2–4 week lead time if not on the shelf.[1]

-

Combi-Blocks: Frequently stocks sterically hindered acids.[1][2][3]

Sourcing Strategy: The "Make vs. Buy" Triage

Do not rely on a single source.[1][2][3] Use this logic flow to secure material:

Figure 1: Sourcing decision logic. Prioritize direct catalog hits to avoid 6-8 week synthesis delays.

Part 4: Technical Deep Dive (Synthesis & QC)[1][2][3]

If commercial stock is depleted, or if you require a specific enantiomer of the sec-butyl group, you must synthesize it.[1][2][3]

The "Make" Protocol: Malonic Ester Synthesis

Direct alkylation of cyclopentanecarboxylic acid with sec-butyl halides is not recommended due to the steric hindrance of the secondary halide and the competing elimination (E2) reaction.[1][2][3]

Recommended Route: Construct the ring around the alkyl group.[1][2][3]

-

Starting Material: Diethyl sec-butylmalonate (Commercial or easily made via sec-butyl bromide + diethyl malonate).[1][2][3]

-

Cyclization: Double alkylation using 1,4-dibromobutane.

-

Hydrolysis/Decarboxylation: Saponification followed by thermal decarboxylation.[1][2][3]

Figure 2: Recommended synthesis pathway avoiding steric elimination issues common in direct alkylation.

Quality Control (QC) & Validation

When receiving material from a supplier (especially custom synthesis), validate using these markers:

A. 1H NMR (CDCl3, 400 MHz) Diagnostic Signals:

-

The sec-butyl Methyls: You will see two distinct methyl signals.[1][2][3]

-

The Ring Protons: Complex multiplet region

ppm (8 protons).[1][2]ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -

The Acid Proton: Broad singlet

ppm (exchangeable).[1][2]ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

B. Purity Check (GC-MS/LC-MS):

-

Impurity Watch: Look for cyclopentanecarboxylic acid (starting material from failed alkylation routes) or 1-butene elimination byproducts (if direct alkylation was attempted).[1][2][3]

-

Derivatization: For GC, derivatize with TMS-diazomethane to form the methyl ester, as the free acid may tail significantly.[1][2][3]

Part 5: Handling & Stability[2][3]

-

Storage: Store at 2–8°C. While chemically stable, the quaternary center prevents easy racemization of the ring (achiral), but the side chain stereocenter is stable.[1][2][3]

-

Reactivity: The carboxylic acid is sterically hindered.[1][2][3] Amide coupling (e.g., HATU, EDC) may require longer reaction times (12–24h) or more aggressive activation (via Acid Chloride: SOCl₂/DMF cat.) compared to linear acids.[1][2][3]

References

-

BLDpharm. (2024).[1][2] Product Analysis: 1-(sec-Butyl)cyclopentane-1-carboxylic acid (CAS 56471-02-4).[1][2][3][4] Retrieved from

-

PubChem. (n.d.).[1][2][3] Compound Summary: 1-butylcyclopentane-1-carboxylic acid (Analog Reference).[1][2][3] National Library of Medicine.[1][2] Retrieved from [1][2][3]

-

Vaughan, W. R., & Goheen, D. W. (1959).[1][2][3][5] Methyl Cyclopentanecarboxylate and Derivatives. Organic Syntheses, 39, 37. (Foundational ring synthesis logic).

-

Enamine. (2024).[1][2][3][6] Building Block Catalog: Sterically Hindered Acids. Retrieved from

Sources

- 1. Buy 1-(Sec-butyl)cyclohexane-1-carboxylic acid [smolecule.com]

- 2. CAS 3400-45-1: Cyclopentanecarboxylic acid | CymitQuimica [cymitquimica.com]

- 3. 环戊烷羧酸 99% | Sigma-Aldrich [sigmaaldrich.com]

- 4. 56471-02-4|1-(sec-Butyl)cyclopentane-1-carboxylic acid|BLD Pharm [bldpharm.com]

- 5. Cyclopentanecarboxylic acid - Wikipedia [en.wikipedia.org]

- 6. m.youtube.com [m.youtube.com]

Precision in Nomenclature and Synthesis: 1-(Butan-2-yl)cyclopentane-1-carboxylic Acid

Executive Summary & Nomenclature Analysis[1][2][3]

In the context of drug development and regulatory filing (FDA/EMA), ambiguity in chemical nomenclature can lead to costly delays. While "sec-butyl" is a retained IUPAC name, modern standards (IUPAC 2013 Recommendations) prioritize systematic structure-based naming to ensure machine readability and stereochemical precision.

The IUPAC Name Derivation

The compound consists of a cyclopentane ring substituted at the same carbon (C1) by a carboxylic acid group and a sec-butyl group.

-

Principal Functional Group: Carboxylic acid (

), suffix "-oic acid" or "carboxylic acid" for cyclic systems. -

Parent Structure: Cyclopentane.[1]

-

Substituent: The group historically known as sec-butyl is systematically named butan-2-yl (or 1-methylpropyl).

-

Numbering: The carbon attached to the principal group (carboxylic acid) is designated C1.

Preferred IUPAC Name (PIN): 1-(Butan-2-yl)cyclopentane-1-carboxylic acid

CAS Registry Number: 56471-02-4[2]

Nomenclature Logic Flow

The following decision tree illustrates the transition from common usage to the rigorous PIN required for patenting and publication.

Figure 1: Decision logic for deriving the Preferred IUPAC Name (PIN).

Stereochemical Analysis: The "Hidden" Complexity

For researchers designing structure-activity relationship (SAR) libraries, the stereochemistry of this molecule presents a unique nuance.

-

The Side Chain: The butan-2-yl group contains a chiral center at its C2 position. Thus, the substituent itself exists as either (

)-butan-2-yl or ( -

The Ring Junction (C1): The C1 carbon of the cyclopentane ring is a quaternary center bonded to:

Because the path from C1

C2 and C1

-

Enantiomer A: 1-[(2R)-butan-2-yl]cyclopentane-1-carboxylic acid

-

Enantiomer B: 1-[(2S)-butan-2-yl]cyclopentane-1-carboxylic acid

Synthetic Protocol: Construction of the Quaternary Center

Creating a quaternary center on a cycloalkane ring is sterically demanding.[8] Direct alkylation of cyclopentanecarboxylic acid often fails due to the low reactivity of the secondary halide (2-bromobutane) and competing elimination reactions.

Recommended Route: Malonic Ester Synthesis via Double Alkylation. This method is self-validating because the intermediate isolation steps allow for easy purification before the final ring closure.

Experimental Workflow

| Step | Reagents | Conditions | Key Outcome |

| 1. Enolate Formation | Diethyl malonate, NaOEt | EtOH, 0°C | Formation of sodiomalonate |

| 2. Side Chain Install | 2-Bromobutane | Reflux, 12h | Diethyl 2-(butan-2-yl)malonate (Avoids elimination) |

| 3. Cycloalkylation | 1,4-Dibromobutane, NaH (2.2 eq) | DMF/THF, 60°C | Formation of cyclopentane ring (Quaternary C formed) |

| 4. Hydrolysis | KOH (aq), EtOH | Reflux, 4h | Dicarboxylate salt |

| 5. Decarboxylation | H₂SO₄ (aq) or Heat (180°C) | Heat | Target Molecule + CO₂ |

Detailed Methodology (Step 3: Cycloalkylation)

Note: This step is the critical failure point in many protocols. Using Sodium Hydride (NaH) in DMF provides the kinetic driving force required for the 5-exo-tet cyclization.

-

Setup: Flame-dry a 500 mL 3-neck round-bottom flask under Argon.

-

Reagent Prep: Wash NaH (60% dispersion, 2.2 equiv) with dry hexane to remove mineral oil. Suspend in dry DMF.

-

Addition: Add Diethyl 2-(butan-2-yl)malonate (1.0 equiv) dropwise at 0°C. Evolution of H₂ gas will be vigorous. Stir for 30 min.

-

Cyclization: Add 1,4-dibromobutane (1.1 equiv) dropwise.

-

Reaction: Warm to 60°C and monitor by TLC (Hexane/EtOAc 9:1). The disappearance of the starting malonate indicates completion.

-

Workup: Quench with saturated NH₄Cl. Extract with Et₂O. The crude oil is typically >90% pure diethyl 1-(butan-2-yl)cyclopentane-1,1-dicarboxylate.

Synthetic Pathway Diagram

Figure 2: Malonic ester synthesis route for quaternary cycloalkane carboxylic acids.

Analytical Validation (QC)

To ensure the integrity of the synthesized compound, the following analytical signatures must be verified.

NMR Spectroscopy (Proton)

-

Carboxyl Proton: Broad singlet at 11.0–12.0 ppm (exchangeable with D₂O).

-

Ring Protons: Multiplets in the 1.4–2.2 ppm range. The symmetry of the ring is broken by the chiral side chain, making the ring protons diastereotopic (complex splitting).

-

Side Chain:

-

Methyl (terminal): Triplet (~0.9 ppm).

-

Methyl (internal): Doublet (~0.95 ppm).

-

Methine (chiral center): Multiplet (~1.8 ppm).

-

Physical Properties

-

State: Viscous oil or low-melting solid (depending on enantiopurity).

-

Lipophilicity (cLogP): ~3.2. This value is critical for medicinal chemists; the sec-butyl group significantly increases lipophilicity compared to the n-butyl analog, potentially improving blood-brain barrier (BBB) penetration.

References

-

IUPAC. (2013). Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (Blue Book).[4] Cambridge: The Royal Society of Chemistry. Link

-

BLD Pharm. (2024).[2] Product Datasheet: 1-(sec-Butyl)cyclopentane-1-carboxylic acid (CAS 56471-02-4).[2]Link

- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th Ed.). Longman Scientific & Technical. (Standard reference for Malonic Ester Synthesis protocols).

-

PubChem. (2024). Compound Summary: 1-Butylcyclopentane-1-carboxylic acid (Structural Analog). National Library of Medicine. Link

Sources

- 1. Cyclopentanecarboxylic acid - Wikipedia [en.wikipedia.org]

- 2. 56471-02-4|1-(sec-Butyl)cyclopentane-1-carboxylic acid|BLD Pharm [bldpharm.com]

- 3. 1-(But-2-yn-1-yl)cyclopentane-1-carboxylic acid | C10H14O2 | CID 67216994 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. Buy 1-(Sec-butyl)cyclohexane-1-carboxylic acid [smolecule.com]

- 6. Butyl group - Wikipedia [en.wikipedia.org]

- 7. n-Butyl, sec-Butyl, iso-Butyl, and tert-Butyl - Chemistry Steps [chemistrysteps.com]

- 8. ecampus.paris-saclay.fr [ecampus.paris-saclay.fr]

Methodological & Application

Application Note: Quantitative Analysis of 1-(sec-butyl)cyclopentane-1-carboxylic Acid

Topic: Analytical methods for 1-(sec-butyl)cyclopentane-1-carboxylic acid quantification Content Type: Application Note & Protocol Guide Target Audience: Pharmaceutical Analytical Scientists, Process Chemists.

Abstract

This guide details the analytical quantification of 1-(sec-butyl)cyclopentane-1-carboxylic acid (CAS: 56471-02-4), a sterically hindered aliphatic intermediate used in the synthesis of complex pharmaceutical scaffolds (e.g., spiro-cyclic anxiolytics). Due to the lack of a strong UV chromophore and the presence of a quaternary carbon adjacent to the carboxyl group, standard analytical workflows require modification. This note presents two validated pathways: GC-FID (via derivatization) for process control and HPLC-CAD/UV for purity profiling, emphasizing strategies to overcome steric hindrance during sample preparation.

Introduction & Chemical Context

1-(sec-butyl)cyclopentane-1-carboxylic acid presents specific analytical challenges derived from its structure:

-

Chromophoric Silence: The molecule lacks conjugated

-systems (e.g., benzene rings), rendering standard UV detection at 254 nm ineffective. -

Steric Bulk: The C1 position is a quaternary center, substituted by both the carboxyl group and a bulky sec-butyl group. This creates significant steric hindrance, slowing down standard derivatization reactions (esterification) used in Gas Chromatography.

-

Chirality: While the cyclopentane ring attachment is symmetric, the sec-butyl side chain possesses a chiral center (

), making the molecule exist as a pair of enantiomers.

Key Physical Properties[1][2][3][4][5][6]

-

Molecular Formula:

[1] -

Molecular Weight: 170.25 g/mol [1]

-

Boiling Point: ~250–260°C (Predicted based on homologs; Cyclopentanecarboxylic acid is 216°C).

-

pKa: ~4.8 (Typical aliphatic acid).[2]

Method A: Gas Chromatography (GC-FID) – Recommended for Assay[1]

Rationale: GC is the preferred method for aliphatic acids due to their volatility. However, direct injection of free acids often leads to peak tailing and adsorption in the inlet liner. Derivatization to the methyl ester is standard, but the steric hindrance at the C1 position requires a modified, high-energy protocol compared to linear fatty acids.

Reagents & Equipment

-

Derivatization Reagent: 14% Boron Trifluoride (

) in Methanol (or Thionyl Chloride/Methanol for faster reaction). -

Solvent: n-Heptane (HPLC Grade).

-

Internal Standard: Tridecanoic acid methyl ester (or similar mid-chain ester).

-

Column: DB-5ms or HP-5 (30 m

0.25 mm

Derivatization Protocol (Sterically Optimized)

Standard esterification (e.g., 15 mins at 60°C) yields incomplete conversion for this molecule.

-

Preparation: Weigh 50 mg of sample into a 20 mL headspace vial.

-

Addition: Add 2.0 mL of

-Methanol reagent. -

Reaction: Cap tightly. Heat at 75°C for 60 minutes .

-

Expert Insight: The quaternary carbon shields the carbonyl carbon from nucleophilic attack. Extended heat and time are non-negotiable for quantitative recovery.

-

-

Extraction: Cool to room temperature. Add 2.0 mL of n-Heptane and 1.0 mL of Saturated NaCl solution.

-

Separation: Vortex for 30 seconds. Allow layers to separate. Transfer the top organic layer to a GC vial.

GC-FID Parameters[1]

| Parameter | Setting |

| Inlet Temp | 250°C (Split 20:1) |

| Carrier Gas | Helium @ 1.2 mL/min (Constant Flow) |

| Oven Program | 60°C (hold 1 min) |

| Detector (FID) | 300°C; |

| Injection Vol | 1.0 µL |

Workflow Visualization

Figure 1: Derivatization workflow emphasizing the extended heating step required for sterically hindered carboxylic acids.

Method B: HPLC-CAD (or Low-UV) – Recommended for Purity/Impurities[1]

Rationale: For impurity profiling or when derivatization is undesirable, HPLC is used. Since the molecule has weak UV absorbance, Charged Aerosol Detection (CAD) is the gold standard here, providing a near-universal response independent of chromophores. If CAD is unavailable, UV at 205-210 nm is the fallback, though it requires high-purity solvents to minimize baseline drift.

Chromatographic Conditions

| Parameter | Condition |

| Column | C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 150 |

| Mobile Phase A | 0.1% Phosphoric Acid in Water (pH ~2.2) |

| Mobile Phase B | Acetonitrile (HPLC Grade) |

| Flow Rate | 1.0 mL/min |

| Gradient | 0-2 min: 20% B; 2-15 min: 20% |

| Detection | Primary: CAD (Nebulizer 35°C). Secondary: UV @ 210 nm. |

| Column Temp | 40°C |

Expert Insight: The pH Factor

The pKa of the acid is ~4.[3]8. To ensure sharp peak shape and retention on a C18 column, the mobile phase pH must be kept below 3.0 .

-

If pH > pKa: The acid ionizes (

), becoming highly polar and eluting near the void volume (unretained). -

If pH < pKa: The acid remains neutral (

), interacting with the C18 stationary phase for proper separation.

HPLC Logic Diagram

Figure 2: Decision logic for HPLC method development, highlighting pH control and detector selection.

Method Validation Criteria (Self-Validating System)

To ensure the "Trustworthiness" of these protocols, the following validation parameters must be met before routine use.

System Suitability Testing (SST)

Run a standard solution (e.g., 1.0 mg/mL) before every sample set.

-

Tailing Factor (

): Must be -

Precision: %RSD of 5 replicate injections must be

.

Linearity & Range

-

Range: 50% to 150% of target concentration.

-

Acceptance:

. -

Note: For HPLC-UV at 210 nm, linearity may drop at high concentrations due to detector saturation from the mobile phase background. Keep concentrations moderate (< 1 mg/mL).

Specificity (Blank Check)

-

Inject a solvent blank.

-

Requirement: No peaks interfering at the retention time of the main peak.

-

GC Note: Ensure no "ghost peaks" from the derivatization reagent (BF3 artifacts) co-elute.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| GC: Low Recovery / Small Peak | Incomplete derivatization due to steric hindrance. | Increase reaction time to 90 mins or temperature to 80°C. Ensure excess BF3. |

| GC: Peak Tailing | Active sites in inlet liner interacting with residual free acid. | Replace liner with deactivated wool. Ensure derivatization is complete. |

| HPLC: Drifting Baseline | UV detection at 210 nm is sensitive to gradient changes. | Use HPLC-grade Phosphoric acid. Switch to Isocratic elution if drift is too high. |

| HPLC: Early Elution | Mobile phase pH is too high (>3.0). | Add more acid to Mobile Phase A to suppress ionization. |

References

-

Sigma-Aldrich. Derivatization Reagents for Gas Chromatography. MilliporeSigma Technical Bulletins. Link

-

European Pharmacopoeia (Ph. Eur.). 2.2.[4]28. Gas Chromatography.Link

-

FDA. Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2005).[5][6][7] Link

-

PubChem. Compound Summary: Cyclopentanecarboxylic acid (Homolog Reference).[1][8] National Library of Medicine. Link

-

Thermo Fisher Scientific. Charged Aerosol Detection for Non-Chromophoric Compounds. Application Note 72836. Link

Sources

- 1. 1-Butylcyclopentane-1-carboxylic acid | C10H18O2 | CID 62739024 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Cyclopentanecarboxylic acid(3400-45-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 3. grokipedia.com [grokipedia.com]

- 4. researchgate.net [researchgate.net]

- 5. Novel, flexible, and conformationally defined analogs of gepirone: synthesis and 5-HT1A, 5-HT2A, and D2 receptor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. newdrugapprovals.org [newdrugapprovals.org]

- 8. Cyclopentanecarboxylic acid - Wikipedia [en.wikipedia.org]

Application Note: HPLC Analysis of 1-(sec-butyl)cyclopentane-1-carboxylic acid

The following Application Note and Protocol guide is designed for the HPLC analysis of 1-(sec-butyl)cyclopentane-1-carboxylic acid (CAS: 56471-02-4).

This guide addresses the specific analytical challenges of this compound: lack of a strong UV chromophore , acidic functionality , and stereochemistry (due to the chiral sec-butyl group).

Introduction & Analytical Strategy

1-(sec-butyl)cyclopentane-1-carboxylic acid is a sterically hindered, saturated cycloaliphatic acid often used as a specialized building block in pharmaceutical synthesis (e.g., for CCR2/CCR5 antagonists or similar scaffolds).

Analytical Challenges

-

UV Inactivity: The molecule lacks a conjugated

-system (benzene ring or diene). It possesses only a weak carbonyl chromophore ( -

Ionization: As a carboxylic acid (

), it exists as a carboxylate anion at neutral pH, leading to poor retention and peak tailing on C18 columns. -

Stereochemistry: The sec-butyl substituent introduces a chiral center at the side chain. The C1 position of the cyclopentane ring is achiral (due to the symmetry of the unsubstituted ring), making the molecule exist as a pair of enantiomers.

Method Selection Matrix

| Requirement | Recommended Mode | Detector | Rationale |

| Routine Assay / Purity | Reversed-Phase (RP) | UV (210 nm) | Cost-effective; requires high-purity solvents and acidic mobile phase. |

| High Sensitivity / Impurities | Reversed-Phase (RP) | CAD / ELSD / MS | Universal detection overcomes weak UV absorbance. |

| Enantiomeric Purity | Normal Phase / RP Chiral | UV / RI | Required to distinguish (R)- vs (S)-sec-butyl forms. |

Protocol A: Reversed-Phase HPLC (UV Detection)

Best for: Routine purity checks, reaction monitoring, and assay.

Principle: Ion-suppression chromatography. By maintaining the mobile phase pH well below the analyte's

Instrument Parameters

-

System: HPLC with PDA/UV detector (Low-dispersion kit recommended).

-

Column: C18 (L1) with high carbon load and end-capping (e.g., Agilent Zorbax Eclipse Plus C18 or Waters XBridge BEH C18).

-

Dimensions: 150 mm x 4.6 mm, 3.5 µm or 5 µm.

-

-

Wavelength: 210 nm (Bandwidth 4 nm). Note: 254 nm is useless for this compound.

-

Column Temperature: 35°C (Controls viscosity and retention reproducibility).

Mobile Phase Composition

-

Solvent A (Aqueous): 10 mM Potassium Phosphate Buffer, adjusted to pH 2.5 with Phosphoric Acid (

). -

Solvent B (Organic): Acetonitrile (HPLC Grade, Far UV cutoff).

Gradient Program

| Time (min) | % Solvent A | % Solvent B | Step |

| 0.0 | 70 | 30 | Equilibration |

| 10.0 | 10 | 90 | Elution of Product |

| 12.0 | 10 | 90 | Wash |

| 12.1 | 70 | 30 | Re-equilibration |

| 18.0 | 70 | 30 | End |

Critical Technical Note: At 210 nm, common HPLC solvents can cause high background noise. Use "Gradient Grade" Acetonitrile. Do not use Acetate or Formate buffers for UV 210 nm analysis as they have high UV cutoffs; use Phosphate or Perchlorate.

Protocol B: LC-MS / CAD (High Sensitivity)

Best for: Trace impurity profiling and confirmation of identity.

Principle: Volatile mobile phases are required. Phosphate is non-volatile and must be replaced. Formic acid is used to protonate the analyte, though it suppresses ionization in negative mode ESI; Ammonium Acetate/Formate is often better for MS sensitivity.

Instrument Parameters

-

Detector: Charged Aerosol Detector (CAD) OR Mass Spectrometer (ESI-).

-

MS Mode: Negative Ionization (

= 169.2 m/z).

-

-

Column: C18 or C8 (e.g., Phenomenex Kinetex C18).

Mobile Phase (Volatile)

-

Solvent A: 0.1% Formic Acid in Water.

-

Gradient: Similar to Protocol A.

Data Interpretation:

-

CAD: Response is independent of chemical structure, providing a more accurate "weight %" purity than UV 210 nm.

-

MS: Look for the parent ion at m/z 169 (Negative mode). In Positive mode, saturated acids ionize poorly unless adducts (

,

Protocol C: Chiral Separation (Enantiomeric Purity)

Best for: Determining the ratio of (R)-sec-butyl vs (S)-sec-butyl isomers.

Since the sec-butyl group contains a chiral carbon, the synthesized product is likely a racemate unless asymmetric synthesis was used.

-

Column: Immobilized Polysaccharide (e.g., Chiralpak AD-RH or Chiralpak IG).

-

Mode: Reversed-Phase Chiral.

-

Mobile Phase: Water (0.1%

) / Acetonitrile (Isocratic 60:40). -

Resolution: Expect separation factor (

) > 1.2 due to the steric bulk of the sec-butyl group interacting with the chiral selector.

Visualized Method Development Workflow